7-(difluoromethyl)-5-phenyl-N-(1-propyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(DIFLUOROMETHYL)-5-PHENYL-N-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 7-(DIFLUOROMETHYL)-5-PHENYL-N-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is typically carried out in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include trifluoroacetic acid and acetic acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(DIFLUOROMETHYL)-5-PHENYL-N-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as an antiviral and anticancer agent.
Biology: The compound’s biological activity makes it a candidate for various biological studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 5-Difluoromethylpyrazolo[1,5-a]pyrimidine
- 7-Trifluoromethylpyrazolo[1,5-a]pyrimidine
These compounds share similar structures but differ in their substituents, leading to variations in their biological activities and chemical properties .
Properties
Molecular Formula |
C24H20F2N6O |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
7-(difluoromethyl)-5-phenyl-N-(1-propylbenzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H20F2N6O/c1-2-12-31-19-11-7-6-10-17(19)29-24(31)30-23(33)16-14-27-32-20(21(25)26)13-18(28-22(16)32)15-8-4-3-5-9-15/h3-11,13-14,21H,2,12H2,1H3,(H,29,30,33) |
InChI Key |
BZRHZGQWYVCTAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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